molecular formula C11H10OS B8804330 3-(2-Methoxyphenyl)thiophene

3-(2-Methoxyphenyl)thiophene

Cat. No. B8804330
M. Wt: 190.26 g/mol
InChI Key: LVTAKRDRGOBXSU-UHFFFAOYSA-N
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Patent
US07208505B2

Procedure details

An intimate mixture of 2-(thien-3-yl)anisole (1.2 g, 4 mmol) and 6.0 g (50 mmol) of pyridinium hydrochloride is heated for 20 minutes to 200° C. (1000 W MW, microwave). The mixture is allowed to cool to room temperature then is extracted with ethyl acetate and dichloromethane. The organic extracts are washed with water, dried over sodium sulfate and evaporated. The residue is purified via flash column on silica (eluent: 100% hexane>hexane/ethyl acetate 9:1 gradient) to give 700 mg of 2-(thien-3-yl)phenol (97%). M+=176.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12]C)=[CH:2]1.Cl.[NH+]1C=CC=CC=1>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
S1C=C(C=C1)C1=C(C=CC=C1)OC
Name
pyridinium hydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 20 minutes to 200° C. (1000 W MW, microwave)
EXTRACTION
Type
EXTRACTION
Details
then is extracted with ethyl acetate and dichloromethane
WASH
Type
WASH
Details
The organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified via flash column on silica (eluent: 100% hexane>hexane/ethyl acetate 9:1 gradient)

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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